molecular formula C5H5N3O2 B1277345 2-aminopyrimidine-5-carboxylic Acid CAS No. 3167-50-8

2-aminopyrimidine-5-carboxylic Acid

Cat. No. B1277345
CAS RN: 3167-50-8
M. Wt: 139.11 g/mol
InChI Key: CBRLWSXYXSFYSP-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-carboxylic acid is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids and are involved in many biological processes. The specific structure of 2-aminopyrimidine-5-carboxylic acid allows it to participate in various chemical reactions and form complexes with other molecules, particularly through hydrogen bonding .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. One efficient approach involves a microwave-assisted solution-phase method, which includes a Biginelli multicomponent reaction leading to dihydropyrimidine-2-thiones, followed by several steps including S-alkylation, oxidation, and displacement reactions to yield a variety of 2-substituted pyrimidines . Another method for synthesizing related compounds involves the reaction of 5-benzoyloaminoorotic acid with POCl3 to form 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam, which can then be heated with amines to give corresponding amides .

Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine-5-carboxylic acid derivatives is characterized by the presence of hydrogen bonds, which are crucial for the formation of supramolecular structures. These hydrogen bonds can lead to the formation of various synthons and crystal structures when 2-aminopyrimidine is co-crystallized with other molecules such as carboxylic acids and diols . The ability of 2-aminopyrimidine to form stable hydrogen-bonded networks is a key feature that influences its interactions and the resulting supramolecular architectures.

Chemical Reactions Analysis

2-Aminopyrimidine-5-carboxylic acid and its derivatives are versatile in chemical reactions, primarily due to their ability to form hydrogen bonds. They can react with a range of carboxylic acids to form organic salts with diverse structures, facilitated by robust hydrogen bonds . These interactions are not limited to carboxylic acids, as 2-aminopyrimidine can also form adducts with diols and other heterocyclic carboxylic acids, leading to a variety of molecular co-crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine-5-carboxylic acid derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The compounds exhibit excellent thermal stability and mechanical properties when incorporated into polyimides, with high glass transition temperatures and significant resistance to weight loss under air . The formation of co-crystals with carboxylic acids and diols can also affect the solubility and chemical resistance of the resulting materials .

Scientific Research Applications

Hydrogen Bonding and Co-Crystal Formation

2-Aminopyrimidine-5-carboxylic acid plays a significant role in the formation of co-crystals through hydrogen bonding. The co-crystal of 2-aminopyrimidine with p-phenylenediacetic acid, as studied by Chinnakali et al. (1999), demonstrates the formation of infinite hydrogen-bonded chains in the supramolecular structure, stabilized by weak C-H...O contacts (Chinnakali et al., 1999). Similarly, Lynch et al. (1998) investigated molecular adducts of 2-aminopyrimidine with various heterocyclic carboxylic acids, using X-ray powder diffraction and single-crystal X-ray diffraction methods, indicating the versatility of 2-aminopyrimidine in co-crystal formation (Lynch et al., 1998).

Novel Interactive Modes in Crystal Structures

The study of crystal structures involving 2-aminopyrimidine-5-carboxylic acid has revealed novel interactive modes. Lynch et al. (1997) described the unique interaction pattern in the crystal structure of the adduct with indole-2-carboxylic acid (Lynch et al., 1997). This underscores the utility of 2-aminopyrimidine in forming stable hydrogen-bonded networks with carboxylic acids.

Decarboxylative Cross-Couplings

Pham et al. (2018) explored the decarboxylative C-C cross-couplings of 2-aminopyrimidine-5-carboxylic acids, highlighting its potential in introducing diverse C5 substituents. This method is particularly notable for its efficiency and the wide range of applicable acids and coupling partners (Pham et al., 2018).

Synthesis and Application in Liquid Crystals

Mikhaleva et al. (1986) investigated the synthesis of 5-arylpyrimidine-2-carboxylic acids and their liquid-crystal characteristics. This study demonstrates the potential application of 2-aminopyrimidine-5-carboxylic acid derivatives in the field of liquid crystals, particularly in enhancing the nematic characteristics of certain compounds (Mikhaleva et al., 1986).

Safety And Hazards

2-aminopyrimidine-5-carboxylic Acid should be handled with care. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . It is also recommended to ensure adequate ventilation when handling this compound .

Future Directions

The development of new efficient antitrypanosomal compounds with less side effects is an urgent need . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Therefore, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .

properties

IUPAC Name

2-aminopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRLWSXYXSFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427245
Record name 2-aminopyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminopyrimidine-5-carboxylic Acid

CAS RN

3167-50-8
Record name 2-Amino-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3167-50-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminopyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopyrimidine-5-carboxylic acid
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Synthesis routes and methods

Procedure details

Methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) was diluted in methanol (5 mL) containing a few drops of water. Lithium hydroxide (122 mg, 5.1 mmol) was added, and the reaction mixture was stirred at 60° C. overnight. The mixture was concentrated under reduced pressure, then diluted in water and adjusted to pH 4 with 1M HCl. 2-Aminopyrimidine-5-carboxylic acid precipitated as a white solid, which was isolated by vacuum filtration (244 mg, 90%): 1H NMR (DMSO-d6) δ: 12.73 (1H, br s), 8.63 (2H, s), 7.44 (2H, br s).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
AR Martin, FL Rose, G Swain - Nature, 1944 - nature.com
… Thus p-aminobenzoic acid was found to be 2,000 times as effective as 2-aminopyrimidine-5-carboxylic acid in inhibiting sulphanilamide bacteriostasis of Streptococcus pya- …
Number of citations: 7 www.nature.com
NS Le Pham, J Lee, H Shin, JH Sohn - Tetrahedron, 2018 - Elsevier
… We also investigated the decarboxylative azolation of 2-aminopyrimidine-5-carboxylic acid with azole compound for efficient synthesis of biheteroaryl pyrimidine-azole compound. …
Number of citations: 3 www.sciencedirect.com
E Ballard, TB Johnson - Journal of the American Chemical Society, 1942 - ACS Publications
… The latter yields on saponification 2-aminopyrimidine-5-carboxylic acid. Reduction of ethyl 2,6-dichioropyrimidine5-carboxylate by digestion with hydriodic acid gave 6-oxypyrimidine-5-…
Number of citations: 39 pubs.acs.org
AH Homeyer, VH Wallingford - Journal of the American Chemical …, 1942 - ACS Publications
… The latter yields on saponification 2-aminopyrimidine-5-carboxylic acid. Reduction of ethyl 2,6-dichioropyrimidine5-carboxylate by digestion with hydriodic acid gave 6-oxypyrimidine-5-…
Number of citations: 23 pubs.acs.org
J Li, H Ren, J Li, L Wang - Journal of Fluorescence, 2023 - Springer
… , namely {[Co(apc) 2 ]·H 2 O} n (1) and [Co(apc) 2 (H 2 O) 2 ] (2), have been successfully prepared via reaction of a multifunctional ligand 2-aminopyrimidine-5-carboxylic acid (Hapc) …
Number of citations: 3 link.springer.com
H Duan, W Dan, X Fang - Journal of Solid State Chemistry, 2018 - Elsevier
… Herein, we used a solvothermal reaction of an aminopyrimidylcarboxylate ligand (2-aminopyrimidine-5-carboxylic acid, Hapc) and Zn 2+ to obtain zinc-coordinated MOFs materials …
Number of citations: 6 www.sciencedirect.com
S Sugasawa, S Akahoshi, S Toda, H Tomisawa - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
1) In our knowledge the hydrolysis of benzyl urethane with cold conc. H2SO4 is the only example, using benzyl urethane in place Page 1 192 Vol. 72 55. Shigehiko Sugasawa, San-ya …
Number of citations: 12 www.jstage.jst.go.jp
B Ojo, PG Dunbar, GJ Durant, PI Nagy… - Bioorganic & Medicinal …, 1996 - Elsevier
… and 2-aminopyrimidine-5-carboxylic acid derivatives (see Schemes 1 and 2). A halogen-metal … 2-Aminopyrimidine-5-carboxylic acid was synthesized using literature procedures. 1' The …
Number of citations: 21 www.sciencedirect.com
A Al-Khawaja, AS Haugaard, A Marek… - ACS chemical …, 2017 - ACS Publications
… in concentrated aqueous hydrochloride starting from 2-aminopyrimidine-5-carboxylic acid. (24) … Finally, [ 3 H]ATPCA was synthesized using 2-aminopyrimidine-5-carboxylic acid in DMF …
Number of citations: 13 pubs.acs.org
A Al-Khawaja, JG Petersen, M Damgaard… - Neurochemical …, 2014 - Springer
… acid (GAA), 3-guanidinopropionic acid (GPA), 4-guanidinobutyric acid (GBA), 2-imino-1-imidazolidineacetic acid (compound 1) and 2-aminopyrimidine-5-carboxylic acid (compound 7) …
Number of citations: 27 link.springer.com

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